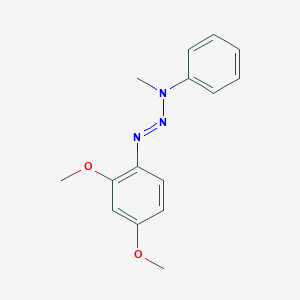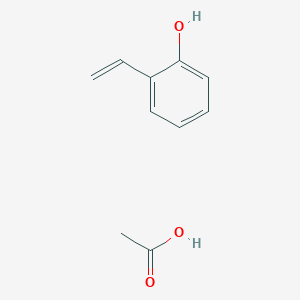
Dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two ester groups and a methoxyphenyl group attached to the thiazole ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable oxidizing agent, such as bromine or iodine, to yield the thiazole ring. The final step involves esterification with dimethyl sulfate to introduce the ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
Dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of Dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Thiophene derivatives: Similar in structure but with a sulfur atom in place of the thiazole nitrogen.
Benzothiazoles: Contain a fused benzene ring with the thiazole ring, offering different chemical properties.
Oxazoles: Similar heterocyclic compounds with an oxygen atom instead of sulfur.
Uniqueness
Dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and ester functionalities make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
特性
CAS番号 |
59291-73-5 |
|---|---|
分子式 |
C14H13NO5S |
分子量 |
307.32 g/mol |
IUPAC名 |
dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate |
InChI |
InChI=1S/C14H13NO5S/c1-18-9-6-4-8(5-7-9)11-10(13(16)19-2)12(21-15-11)14(17)20-3/h4-7H,1-3H3 |
InChIキー |
STFZINDIQPHGQK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NSC(=C2C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)
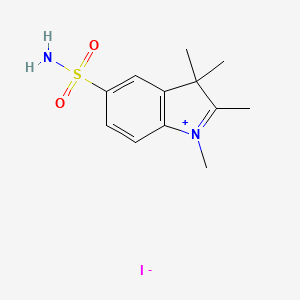

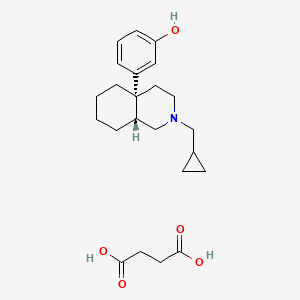

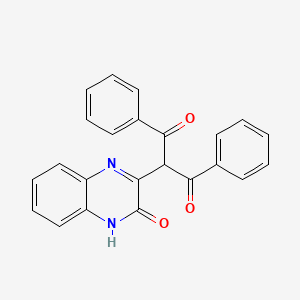

![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)


![N'-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14598765.png)

